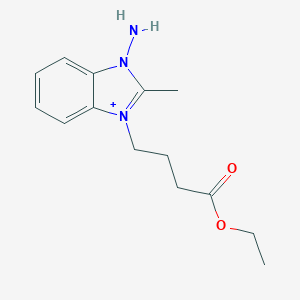![molecular formula C14H13NO6S B280666 2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mefenamic acid was first synthesized in 1961 by Parke-Davis and was approved for medical use in the United States in 1967. It is mainly used for the treatment of pain and inflammation associated with menstrual cramps, arthritis, and other inflammatory conditions.
Mecanismo De Acción
Mefenamic acid inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, mefenamic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and physiological effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of COX enzymes, reduce the production of prostaglandins, and scavenge free radicals. Mefenamic acid has also been shown to have antiplatelet effects, which can reduce the risk of blood clots. Additionally, mefenamic acid can reduce fever by acting on the hypothalamus in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mefenamic acid has several advantages for use in laboratory experiments. It is readily available, inexpensive, and has well-established pharmacological properties. However, it is important to note that mefenamic acid can have off-target effects and may interact with other drugs or compounds. Additionally, mefenamic acid has been shown to have potential toxicity in certain cell types and should be used with caution in these cases.
List as many
Direcciones Futuras
For research on mefenamic acid could include investigating its potential use in the treatment of other inflammatory conditions, such as asthma or inflammatory bowel disease. Additionally, research could focus on identifying new targets for mefenamic acid and developing more selective COX inhibitors. Further studies could also investigate the potential use of mefenamic acid in combination with other drugs or compounds to enhance its therapeutic effects. Finally, research could focus on identifying potential biomarkers to predict patient response to mefenamic acid therapy.
Métodos De Síntesis
Mefenamic acid can be synthesized by the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form the sodium salt of mefenamic acid, which is then acidified to yield the final product.
Aplicaciones Científicas De Investigación
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Mefenamic acid has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
Propiedades
Fórmula molecular |
C14H13NO6S |
|---|---|
Peso molecular |
323.32 g/mol |
Nombre IUPAC |
2-hydroxy-4-[(4-methoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H13NO6S/c1-21-10-3-5-11(6-4-10)22(19,20)15-9-2-7-12(14(17)18)13(16)8-9/h2-8,15-16H,1H3,(H,17,18) |
Clave InChI |
JMQCQPWJIFZVEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)

![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
![Tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280599.png)
![Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280601.png)
![Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280602.png)
![Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280603.png)
![isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280604.png)
![2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280605.png)
